![molecular formula C12H13ClF3NO B2595061 N-[4-Chlor-3-(trifluormethyl)phenyl]-2,2-dimethylpropanamid CAS No. 13691-92-4](/img/structure/B2595061.png)

N-[4-Chlor-3-(trifluormethyl)phenyl]-2,2-dimethylpropanamid

Übersicht

Beschreibung

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is a small molecule that has been studied for its potential therapeutic applications. It has been suggested that it could be useful for treating complications of cognitive dysfunction, including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .

Synthesis Analysis

The synthesis of this compound and its analogues has been studied in the context of designing pharmacophore models for analgesics . The compounds were synthesized and characterized using various physical and spectral methods, including HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Molecular Structure Analysis

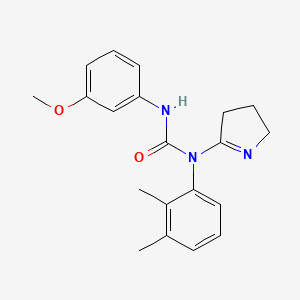

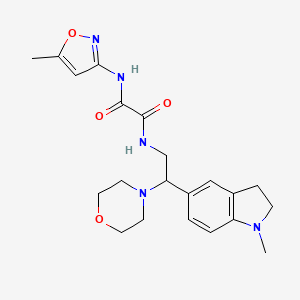

The molecular structure of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is represented by the empirical formula C12H13ClF3NO, and it has a molecular weight of 279.69 . The SMILES string representation of the molecule is O=C(C©©C)NC1=CC(C(F)(F)F)=C(Cl)C=C1 .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its potential as an analgesic . The synthesized derivatives were evaluated for their analgesic action using the Hot Plate Method .Wissenschaftliche Forschungsanwendungen

Synthese anderer Verbindungen

Diese Verbindung kann als Baustein bei der Synthese anderer komplexer Moleküle verwendet werden. Beispielsweise wurde sie bei der Synthese von N-(5′-Desoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-Chlor-3-trifluormethylphenyl)-thioharnstoff .

Herstellung von Harnstoffderivaten

Sie kann zur Herstellung von Harnstoffderivaten wie [1,3-Bis(4-chlor-α,α,α-trifluor-m-tolyl)harnstoff] und trans-1-(4-Chlor-3-trifluormethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-harnstoff verwendet werden .

Medizinische Chemie

Trifluormethyl-substituierte Stickstoff-heterocyclische Verbindungen, die aus dieser Verbindung synthetisiert werden können, wurden in der medizinischen Chemie vielfach eingesetzt . Das Vorhandensein von Fluoratomen verbessert die Elektronegativität, erhöht die Bioverfügbarkeit, die metabolische Stabilität und die Lipophilie der Verbindungen .

Pestizid- oder Düngemittelproduktion

Die Verbindung kann auch bei der Herstellung von Pestiziden oder Düngemitteln verwendet werden . Die Trifluormethylgruppe kann die Wirksamkeit dieser Produkte verbessern .

Materialwissenschaften

Im Bereich der Materialwissenschaften kann diese Verbindung aufgrund der einzigartigen Eigenschaften, die durch die Trifluormethylgruppe vermittelt werden, eingesetzt werden .

Analgetisches Potenzial

Es gibt Forschungsergebnisse, die auf eine mögliche Verwendung dieser Verbindung bei der Entwicklung von Analgetika hindeuten .

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Wirkmechanismus

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in the regulation of cellular processes by controlling the acetylation of proteins.

Mode of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide: selectively activates the p300 HAT activity . It directly binds to p300, leading to an enhancement in the p300 HAT activity .

Biochemical Pathways

The activation of p300 HAT activity by N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide affects the acetylation of histones, a key process in the regulation of gene expression. This can lead to changes in the transcription of various genes, impacting multiple biochemical pathways and their downstream effects .

Result of Action

The activation of p300 HAT activity by N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide can lead to changes in gene expression. This can result in various molecular and cellular effects, depending on the specific genes affected .

Biochemische Analyse

Biochemical Properties

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including histone acetyltransferases (HATs) such as p300/EP300. This interaction enhances the acetylation of histones, thereby influencing gene expression . The compound’s ability to modulate enzyme activity makes it a valuable tool in studying epigenetic regulation.

Cellular Effects

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide affects various cell types by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the acetylation status of histones, leading to changes in chromatin structure and gene transcription. This compound can modulate cell proliferation, differentiation, and apoptosis, making it a potential candidate for cancer research and therapy .

Molecular Mechanism

The molecular mechanism of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide involves its binding to the catalytic domain of histone acetyltransferases. This binding enhances the enzyme’s activity, leading to increased acetylation of histone proteins. The compound may also interact with other transcription factors and coactivators, further influencing gene expression. These interactions highlight its potential as a modulator of epigenetic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide in animal models are dose-dependent. At lower doses, it can effectively modulate gene expression without causing significant toxicity. Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is involved in various metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can provide insights into its broader physiological effects .

Transport and Distribution

Within cells and tissues, N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its delivery and efficacy in experimental and therapeutic contexts .

Subcellular Localization

The subcellular localization of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide is influenced by targeting signals and post-translational modifications. It is primarily localized in the nucleus, where it exerts its effects on chromatin and gene expression. The compound’s activity and function are closely linked to its precise localization within the cell .

Eigenschaften

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO/c1-11(2,3)10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVCSEASIYSIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B2594980.png)

![4-Bromo-2,11-dihydrobenzo[2,3][1,4]oxazepino[5,6,7-cd]indazole](/img/structure/B2594983.png)

![5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2594987.png)

![N-[4-(4-bromophenyl)oxan-4-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2594988.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2594996.png)

![1-({3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-2-one](/img/structure/B2595000.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide](/img/structure/B2595001.png)